molecular formula C19H20O5 B11160605 11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione

11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione

Cat. No.: B11160605
M. Wt: 328.4 g/mol
InChI Key: JDIHSVZPBHAIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds known as chromenes. These compounds are characterized by a benzopyran ring system fused with another ring, in this case, a pyran ring. The presence of methoxy and dimethyl groups further modifies its chemical structure, potentially influencing its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the methoxy and dimethyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to changes in cellular processes, which may be beneficial in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar benzopyran ring system.

    Chromene: Another compound with a similar core structure but lacking the additional fused pyran ring.

    Flavonoids: A class of compounds with similar structural features and biological activities.

Uniqueness

What sets 11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione apart is its unique combination of functional groups and ring systems This unique structure may confer specific reactivity and biological activity that is not observed in other similar compounds

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-3H-isochromeno[3,4-f]chromene-4,6-dione

InChI

InChI=1S/C19H20O5/c1-19(2)9-12(20)16-14(24-19)8-13(22-3)15-10-6-4-5-7-11(10)18(21)23-17(15)16/h8H,4-7,9H2,1-3H3

InChI Key

JDIHSVZPBHAIOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C3C(=C(C=C2O1)OC)C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.